molecular formula C13H13NO3 B15329782 Ethyl 2-methoxyquinoline-8-carboxylate

Ethyl 2-methoxyquinoline-8-carboxylate

Cat. No.: B15329782
M. Wt: 231.25 g/mol
InChI Key: XNBMOTVKCPPLSO-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyquinoline-8-carboxylate is a quinoline derivative featuring a methoxy group at position 2 and an ethyl ester at position 7. Quinoline scaffolds are pivotal in medicinal and industrial chemistry due to their diverse biological activities and structural versatility. The methoxy group likely enhances solubility and modulates electronic effects, while the ester group contributes to reactivity in synthetic pathways .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-methoxyquinoline-8-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-4-5-9-7-8-11(16-2)14-12(9)10/h4-8H,3H2,1-2H3

InChI Key

XNBMOTVKCPPLSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxyquinoline-8-carboxylate typically involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method is the Skraup synthesis, which involves the reaction of 2-methoxyaniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then esterified with ethanol to form this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-methoxyquinoline-8-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Property Comparisons
Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Key Applications/Properties
Ethyl 2-methoxyquinoline-8-carboxylate 2-OCH₃, 8-COOEt C₁₃H₁₃NO₃ 243.25* ~3.2† Potential pharmaceutical intermediate
Ethyl 8-ethyl-2-methyl-3-quinolinecarboxylate 2-CH₃, 3-COOEt, 8-C₂H₅ C₁₅H₁₇NO₂ 243.30 3.6 Lipophilic scaffold for agrochemicals
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 3-COOEt, 8-NO₂ C₁₂H₉ClN₂O₄ 280.67 2.8 Reactive intermediate (nitro group)
Methyl 8-quinolinecarboxylate 8-COOMe C₁₁H₉NO₂ 187.20 2.1 High-yield synthesis (98%)
Ethyl 8-hydroxyquinoline-5-carboxylate 8-OH, 5-COOEt C₁₂H₁₁NO₃ 217.22 2.5 Chelation properties, metal binding

*Estimated based on structural similarity; †Predicted using analogous compounds.

Key Observations:
  • Substituent Position and Reactivity: The position of the ester group (e.g., 8-COOEt vs. 3-COOEt) influences steric and electronic effects.
  • Lipophilicity: The XLogP3 value of Ethyl 8-ethyl-2-methyl-3-quinolinecarboxylate (3.6) suggests higher lipophilicity than the target compound (~3.2), likely due to the additional ethyl and methyl groups.
  • Synthetic Efficiency: Methyl 8-quinolinecarboxylate is synthesized in 98% yield via N-oxide intermediates , highlighting the efficiency of esterification methods that may apply to the target compound.

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